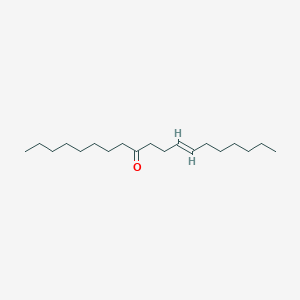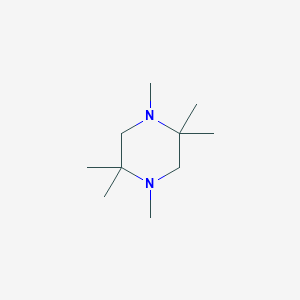
1,2,2,4,5,5-Hexamethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,4,5,5-Hexamethylpiperazine is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of six methyl groups attached to the piperazine ring, which significantly alters its chemical and physical properties compared to the parent compound. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,4,5,5-Hexamethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as vacuum distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,2,4,5,5-Hexamethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups .
Scientific Research Applications
1,2,2,4,5,5-Hexamethylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,2,2,4,5,5-Hexamethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Triethylenediamine (1,4-diazabicyclo[2.2.2]octane): Another piperazine derivative with different substitution patterns.
Hexaethylenetetramine: A compound with a similar structure but different functional groups.
Uniqueness
1,2,2,4,5,5-Hexamethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
99178-24-2 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1,2,2,4,5,5-hexamethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-12(6)10(3,4)8-11(9)5/h7-8H2,1-6H3 |
InChI Key |
DYMWXSFIOXHZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CN1C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


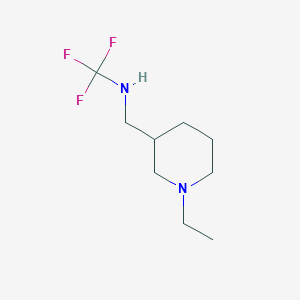


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)
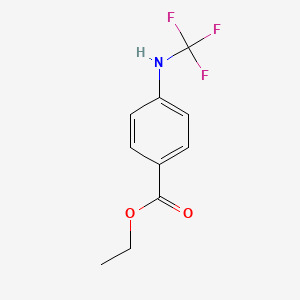
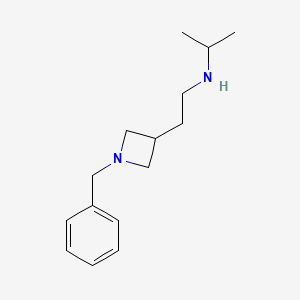
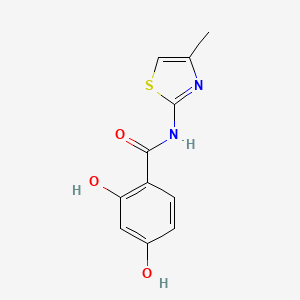

![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
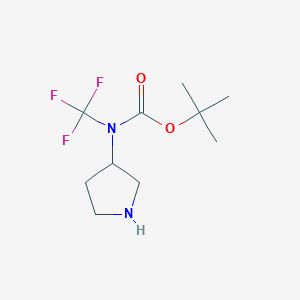
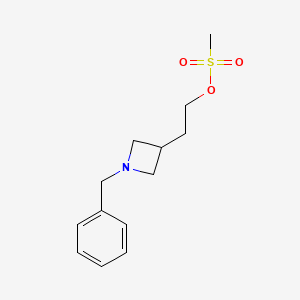
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)

